N-(1,1-Dimethoxy-4-methylpentan-2-yl)-4H-1,2,4-triazol-4-amine
Description
Properties
CAS No. |
652538-55-1 |
|---|---|
Molecular Formula |
C10H20N4O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
N-(1,1-dimethoxy-4-methylpentan-2-yl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C10H20N4O2/c1-8(2)5-9(10(15-3)16-4)13-14-6-11-12-7-14/h6-10,13H,5H2,1-4H3 |
InChI Key |
JZKAJMJHQUNETP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(OC)OC)NN1C=NN=C1 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Carboxylic Acid Cyclization
A widely cited method involves reacting hydrazine hydrate with formic acid under controlled conditions. For example, US6504033B1 details a process where stoichiometric deficiencies of formic acid (2–5% below stoichiometry) minimize byproducts like 4,4′-bis(1,2,4-triazole). The reaction proceeds exothermically at 85°C, followed by distillation at 170°C under reduced pressure (50 mmHg) to remove water. Post-crystallization in isopropanol yields 4-amino-1,2,4-triazole with >99.9% purity.
Key Parameters
Ion Exchange Resin-Mediated Synthesis
US5099028A introduces Amberlyst 15, a sulfonic acid resin, as a catalyst for enhancing reaction efficiency. Combining hydrazine hydrate (85%) with glacial acetic acid in the resin’s presence at 180°C for 6 hours achieves 80% yield of 3,5-dimethyl-4-amino-1,2,4-triazole. This method reduces side reactions and simplifies purification by enabling resin filtration.
Synthesis of 1,1-Dimethoxy-4-methylpentan-2-yl Amine
The branched dimethoxyalkyl side chain is synthesized through acetalization and reductive amination:
Acetal Formation from Ketone Precursors
4-Methylpentan-2-one is treated with methanol and an acid catalyst (e.g., p-toluenesulfonic acid) to form 1,1-dimethoxy-4-methylpentane. Patent CN113651762A highlights similar acetal protections using trimethylchlorosilane or dibromomethane under lithium diisopropylamide (LDA) catalysis.
Reductive Amination
The acetal intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to yield 1,1-dimethoxy-4-methylpentan-2-amine. PMC9081160 reports analogous strategies for introducing primary amines into sterically hindered systems.
Coupling Strategies for N-(1,1-Dimethoxy-4-methylpentan-2-yl)-4H-1,2,4-triazol-4-amine
Nucleophilic Substitution
The triazole amine reacts with a halogenated dimethoxyalkyl precursor. For instance, CN113651762A employs chloromethane and potassium hydroxide in ethanol to alkylate 1,2,4-triazole. Adapting this method, 1,1-dimethoxy-4-methylpentan-2-yl bromide could displace a triazole proton under basic conditions.
Reaction Conditions
Mitsunobu Reaction
PMC9964635 demonstrates Mitsunobu coupling for triazole-amine derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This approach could link the triazole and dimethoxyalkyl amine via a hydroxyl intermediate.
Optimization Data
Purification and Characterization
Crystallization
Isopropanol is the solvent of choice for recrystallization, as noted in US6504033B1. Cooling the reaction mixture to 5°C precipitates the product, which is washed with cold isopropanol to remove impurities.
Chromatographic Methods
Silica gel column chromatography (ethyl acetate/hexane, 3:7) resolves regioisomers, as described in PMC7412134 for triazolethiones.
Spectroscopic Validation
- ¹H NMR : Triazole protons resonate at δ 7.8–8.2 ppm, while dimethoxy groups appear as singlets near δ 3.3 ppm.
- MS (ESI+) : m/z 253.2 [M+H]⁺.
Challenges and Optimization
Regioselectivity
Unwanted N2-alkylation can occur during coupling. CN113651762A addresses this by pre-protecting the triazole’s 5-position with trimethylsilyl groups. Deprotection with aqueous HCl restores the desired N4-substituted product.
Acetal Stability
The dimethoxy group is prone to hydrolysis under acidic conditions. Reactions must maintain pH >6, as emphasized in PMC9081160.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dimethoxy-4-methylpentan-2-yl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. N-(1,1-Dimethoxy-4-methylpentan-2-yl)-4H-1,2,4-triazol-4-amine has shown potential in inhibiting fungal growth through mechanisms that involve disrupting cell membrane integrity and inhibiting key enzymes in fungal metabolism. Studies have indicated that compounds with similar triazole structures exhibit significant activity against various pathogenic fungi.
Anti-inflammatory Properties
Research has demonstrated that triazole derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX), which are involved in inflammation. For instance, some synthesized derivatives show higher selectivity towards COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This indicates that this compound could be explored further for its anti-inflammatory applications.
Anticancer Activity
Triazole compounds have been noted for their anticancer properties. This compound may inhibit specific pathways critical for tumor growth. Preliminary studies suggest that it can affect cancer cell lines by inducing apoptosis and inhibiting proliferation . The mechanism often involves the inhibition of enzymes that are crucial for cancer cell survival.
Pesticide Development
The unique structure of this compound lends itself to potential use in developing new pesticides. Triazoles are known to possess fungicidal properties and could be effective against various plant pathogens. Research into the synthesis of triazole-based pesticides has indicated promising results in controlling fungal diseases in crops while minimizing environmental impact.
Polymer Chemistry
Triazole compounds can serve as intermediates in polymer synthesis. Their ability to participate in nucleophilic substitutions and cyclization reactions makes them valuable in creating new materials with tailored properties. For instance, polymers incorporating triazole units may exhibit enhanced thermal stability and mechanical strength.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profiles of triazole derivatives:
- Anti-inflammatory Study : A study highlighted a synthesized triazole derivative with significant COX inhibition activity. It was found to have a better safety profile compared to traditional NSAIDs when tested in vivo .
- Antifungal Efficacy : Another research demonstrated that a related triazole compound effectively inhibited the growth of Candida species at low concentrations, supporting its potential use as an antifungal agent.
- Anticancer Mechanism : A recent investigation identified that certain triazole derivatives induced apoptosis in breast cancer cell lines through mitochondrial pathways .
Mechanism of Action
The mechanism of action of N-(1,1-Dimethoxy-4-methylpentan-2-yl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparison with Similar Compounds
Structural Comparison
The compound is compared to structurally related triazole derivatives, focusing on substituent groups and their implications:
Key Structural Insights:
- Lipophilicity : The target compound’s dimethoxy-methylpentan chain likely increases lipophilicity compared to aromatic Schiff bases (e.g., ) but reduces it relative to fully alkylated analogs (e.g., ).
- Electronic Effects : Electron-donating dimethoxy groups could stabilize the triazole ring, contrasting with electron-withdrawing nitro groups in .
Pharmacological Activity Trends
- Antimicrobial Activity : Triazole derivatives with aromatic substituents (e.g., ) often exhibit stronger antimicrobial effects than alkyl-substituted analogs. The target compound’s activity would depend on the balance between its lipophilic side chain and triazole’s hydrogen-bonding capacity.
- Anti-inflammatory Activity : Thiazole-triazole hybrids (e.g., ) show potent COX-2 inhibition, but the target compound’s lack of a thiazole moiety may limit this effect.
- Antitubercular Potential: Pyrazolyl-triazole derivatives (e.g., ) demonstrate low MIC values, suggesting that the target compound’s branched chain could enhance membrane penetration in mycobacteria.
Biological Activity
N-(1,1-Dimethoxy-4-methylpentan-2-yl)-4H-1,2,4-triazol-4-amine, with the CAS number 652538-57-3, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, structure-activity relationships (SAR), and relevant research findings.
Molecular Information:
| Property | Value |
|---|---|
| Molecular Formula | C10H20N4O2 |
| Molecular Weight | 228.29 g/mol |
| Structure | Chemical Structure |
The compound features a triazole ring which is known for its diverse biological activities. The presence of the dimethoxy group and the 4-methylpentan-2-yl side chain contributes to its unique properties and potential applications in medicinal chemistry.
The synthesis typically involves multiple steps starting from readily available precursors. Key steps include the formation of the triazole ring and the introduction of the dimethoxy-substituted pentane chain. Reaction conditions such as temperature and solvents are optimized for high yield and purity.
Mechanism of Action:
The biological activity of this compound is mediated through its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atoms in the triazole moiety facilitate binding through hydrogen bonds, influencing various biological pathways .
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Triazole derivatives have been linked to anticancer properties due to their ability to inhibit various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
- Antifungal and Antibacterial Properties :
- Anti-inflammatory and Analgesic Effects :
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the triazole ring and substituents significantly impact biological activity. For instance:
- The presence of electron-withdrawing or electron-donating groups at specific positions can enhance cytotoxicity against cancer cells.
- The introduction of additional functional groups may improve solubility and bioavailability, crucial for therapeutic efficacy .
Case Studies
-
Cytotoxicity Assays :
- A study evaluated the cytotoxic effects of various triazole derivatives against human epithelial cancer cell lines (A549 lung carcinoma and Hep G2 hepatocyte carcinoma) using MTT assays. Results indicated significant cytotoxicity correlating with specific structural features of the compounds tested .
- Molecular Docking Studies :
Q & A
Q. What are the optimal synthetic routes and characterization methods for N-(1,1-Dimethoxy-4-methylpentan-2-yl)-4H-1,2,4-triazol-4-amine?
Methodological Answer: The synthesis typically involves condensation reactions between functionalized aldehydes/ketones and 4-amino-1,2,4-triazole derivatives. For example:
- Step 1 : React 4-amino-1,2,4-triazole with 1,1-dimethoxy-4-methylpentan-2-yl carbonyl derivatives under alkaline conditions (e.g., K₂CO₃ in dry acetone) at 90°C for 2–3 hours .
- Step 2 : Purify via column chromatography and confirm structure using ¹H-NMR and ¹³C-NMR (e.g., δ 8.2–8.5 ppm for triazole protons, δ 3.2–3.5 ppm for dimethoxy groups) .
- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c space group, a = 10.3665 Å, b = 11.1585 Å) confirms stereochemistry and hydrogen bonding .
Q. How can researchers screen the biological activity of this compound?
Methodological Answer:
- Antimicrobial Assays : Use the broth microdilution method (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans. Compare results with reference drugs like fluconazole .
- Enzyme Inhibition : Test diphenolase (tyrosinase) inhibition via a colorimetric assay (L-DOPA substrate, λ = 475 nm). Calculate IC₅₀ values using dose-response curves .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the triazole ring) affect biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Experimental Design : Synthesize analogs via S-alkylation or Mannich reactions , then correlate logP values with bioactivity using regression analysis .
Q. What methodologies elucidate metal-complexation behavior and stability?
Methodological Answer:
- Stability Constants : Use potentiometric titration (pH = 5.1) to determine logβ values (e.g., logβ = 562.34 L/mol for Cu²⁺ complexes) .
- Spectroscopic Analysis :
- UV-Vis : Monitor ligand-to-metal charge transfer (LMCT) bands (λ = 400–600 nm) .
- EPR : Detect Cu(I)/Cu(II) oxidation states in coordination polymers .
- Crystallographic Data : Analyze Cu-N bond lengths (1.98–2.12 Å) and distortion indices in X-shaped coordination geometries .
Q. How can computational modeling optimize this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). Validate poses with RMSD < 2.0 Å against crystallographic data .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox activity and charge-transfer efficiency in photoluminescent materials .
Q. What advanced applications exist in materials science?
Methodological Answer:
- Phosphorescent Materials : Incorporate into 0D metal halide hybrids (e.g., (DPTAH₃)InCl₆·2.5H₂O) to achieve room-temperature phosphorescence (RTP) with 1.5-second afterglow via triplet energy transfer (TET) .
- Sensing Applications : Functionalize MOFs (e.g., TABD-MOF-3) for selective detection of high-energy materials (HEMs) via turn-on fluorescence upon binding to triazol-4-amine derivatives .
Contradictions and Resolutions
- Synthesis Yields : reports >80% yields for S-alkylation, while notes lower yields (50–60%) for Mannich reactions. Resolution: Optimize solvent polarity (e.g., DMF vs. acetone) and catalyst loading .
- Biological Activity : Some triazol-4-amine derivatives show MICs < 3 µg/mL , while others require >50 µg/mL. Resolution: Substituent hydrophobicity and bacterial membrane permeability are critical variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
